molecular formula C17H18ClFN2O3S B3544365 N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3544365
M. Wt: 384.9 g/mol
InChI Key: MWXJABDSYCHXRU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2-ethyl-N-methylsulfonylaniline.

    Acylation Reaction: The aniline derivatives undergo an acylation reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide: can be compared with other acetamides such as:

Uniqueness

    Structural Features: The presence of both chloro and fluoro substituents on the phenyl ring, along with the sulfonyl and acetamide groups, imparts unique chemical properties.

    Reactivity: The combination of these functional groups may result in distinct reactivity patterns compared to other acetamides.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-3-12-6-4-5-7-16(12)21(25(2,23)24)11-17(22)20-13-8-9-15(19)14(18)10-13/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJABDSYCHXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 2
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N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 3
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N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

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